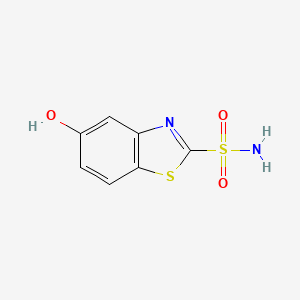

5-Hydroxy-2-benzothiazolesulfonamide

描述

属性

CAS 编号 |

29927-14-8 |

|---|---|

分子式 |

C7H6N2O3S2 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

6-hydroxy-1,3-benzothiazole-2-sulfonamide |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-9-5-2-1-4(10)3-6(5)13-7/h1-3,10H,(H2,8,11,12) |

InChI 键 |

NOOBQTYVTDBXTL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)N=C(S2)S(=O)(=O)N |

规范 SMILES |

C1=CC2=C(C=C1O)SC(=N2)S(=O)(=O)N |

同义词 |

6-hydroxybenzothiazide-2-sulfonamide L 643,799 L 643799 L-643799 |

产品来源 |

United States |

准备方法

Reaction Conditions and Workup

A suspension of 5-methoxy-2-benzothiazolesulfonamide (11.8 g, 0.048 mol) and AlCl₃ (28 g, 0.21 mol) in heptane (500 mL) is refluxed for 2.5 hours. The reaction mixture is cooled, and the aluminum chloride complex is decomposed by adding ice water (400 mL). The resulting precipitate is collected and reprecipitated from dilute sodium hydroxide using hydrochloric acid to yield 6.5 g of this compound with a melting point of 224°C.

Key Parameters:

| Parameter | Value |

|---|---|

| Starting Material | 5-Methoxy-2-benzothiazolesulfonamide |

| Lewis Acid | Aluminum chloride (AlCl₃) |

| Solvent | Heptane |

| Reaction Temperature | Reflux (~98°C) |

| Reaction Time | 2.5 hours |

| Yield | 6.5 g (55% theoretical) |

| Melting Point | 224°C |

The use of heptane as a solvent ensures controlled thermal conditions, while AlCl₃ facilitates electrophilic aromatic substitution by coordinating to the methoxy oxygen, enabling hydrolysis to the hydroxyl group. The workup involves neutralizing the reaction mixture to isolate the product via precipitation, which is critical for removing residual AlCl₃ and byproducts.

Analytical Characterization

Elemental Analysis

Elemental analysis of the synthesized compound confirms its purity, with observed values aligning closely with theoretical calculations:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 36.51 | 36.40 |

| H | 2.63 | 2.64 |

| N | 12.17 | 12.18 |

Comparative Analysis of Synthetic Routes

Demethylation vs. Direct Sulfonation

Alternative routes, such as direct sulfonation of benzothiazole derivatives, are less favored due to challenges in achieving regioselectivity. For example, sulfonation of benzothiazole often produces mixtures of 5- and 6-substituted isomers, necessitating complex purification steps. In contrast, the demethylation method selectively targets the 5-position, simplifying isolation.

Challenges and Mitigation Strategies

化学反应分析

6-羟基-1,3-苯并噻唑-2-磺酰胺会发生各种化学反应,包括:

氧化: 这种化合物可以被氧化形成磺酸衍生物。

还原: 还原反应可以导致胺衍生物的形成。

取代: 它可以发生亲核取代反应,其中磺酰胺基团被其他亲核试剂取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂.

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure, including 5-Hydroxy-2-benzothiazolesulfonamide, exhibit notable antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The sulfonamide group in this compound is particularly important as it enhances its interaction with biological targets.

Carbonic Anhydrase Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase enzymes, which are crucial in physiological processes such as pH regulation and fluid secretion. Inhibition of specific isoforms of these enzymes has therapeutic implications for conditions like glaucoma and certain cancers . The compound's ability to selectively inhibit carbonic anhydrase II and VII further emphasizes its potential utility in pharmacological applications .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been well-documented. This compound may contribute to this field by inducing apoptosis in cancer cells and exhibiting cytotoxic effects against various tumor types . Research has demonstrated that modifications to the benzothiazole structure can enhance the anticancer activity of related compounds, suggesting a pathway for optimizing the efficacy of this compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of hydroxyl and sulfonamide groups into the benzothiazole framework. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Material Science Applications

Beyond medicinal uses, this compound's structural features make it a candidate for applications in material science. The compound's potential as a vulcanization accelerator in rubber production has been suggested due to its ability to enhance the mechanical properties of rubber materials. Additionally, its anti-corrosion properties could be explored for protecting metals from oxidative damage.

Antimicrobial Activity Study

A study conducted on various benzothiazole derivatives, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Efficacy Assessment

In vitro studies on cancer cell lines such as HeLa demonstrated that this compound induced apoptosis at specific concentrations. The compound's mechanism was linked to the inhibition of carbonic anhydrase activity, which is vital for tumor growth regulation .

Summary Table of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial/fungal growth |

| Carbonic anhydrase inhibition | Therapeutic effects in glaucoma/cancer | |

| Anticancer activity | Induction of apoptosis | |

| Material Science | Vulcanization accelerators | Enhanced mechanical properties |

| Anti-corrosion agents | Protection against oxidative damage |

作用机制

6-羟基-1,3-苯并噻唑-2-磺酰胺的作用机制涉及其与特定分子靶标的相互作用。例如,它已被证明可以抑制碳酸酐酶,碳酸酐酶参与多种生理过程。 该化合物与酶的活性位点结合,阻止其正常功能 。此外,它可能与其他蛋白质和途径相互作用,从而促进其生物学效应。

相似化合物的比较

Comparison with Structural Analogs and Derivatives

Structural and Pharmacological Differences

5-Hydroxy-2-benzothiazolesulfonamide is part of a broader class of benzothiazolesulfonamides. Key analogs include:

Efficacy and Solubility

- Parent Compound : Exhibits direct CAI activity (IC₅₀ ~10⁻⁸ M) but requires frequent dosing due to rapid clearance . Its aqueous solubility (1 mg/mL) limits formulation flexibility .

- Ester Derivatives : Butyrate and benzoate esters demonstrate 2–3x higher corneal permeability due to increased lipophilicity (logP: 1.8–2.5 vs. parent logP: 0.5) . For example, 2-sulfamoyl-5-benzothiazolyl butyrate achieves sustained IOP reduction (>8 hours) with a single dose .

- Ethoxy Analog : 6-Ethoxy-2-benzothiazolesulfonamide (patented in 1959) shows superior systemic stability but poor ocular bioavailability, relegating it to oral CAI use .

Clinical and Formulation Advantages Over Alternatives

Versus Older Carbonic Anhydrase Inhibitors

Compared to systemic CAIs like acetazolamide, this compound avoids electrolyte imbalances and fatigue due to localized topical action . Its ester derivatives further reduce dosing frequency compared to dorzolamide, a commercially available topical CAI .

Versus Other Sulfonamides

Benzenesulfonamide derivatives (e.g., 5-[(2R)-2-aminopropyl]-2-methoxy-benzenesulfonamide) lack the benzothiazole ring, resulting in weaker CAI affinity (IC₅₀ >10⁻⁶ M) and systemic side effects .

Key Research Findings

- Formulation Innovations: Polymeric inserts (e.g., hydroxypropyl cellulose) sustain drug release for 24–72 hours, outperforming conventional drops .

- Safety Profile: No corneal toxicity observed in preclinical models at therapeutic doses (1–5 mg/mL) .

- Comparative Trials : In rabbit models, 2-sulfamoyl-5-benzothiazolyl butyrate reduced IOP by 35% vs. 25% for the parent compound over 12 hours .

生物活性

5-Hydroxy-2-benzothiazolesulfonamide (also known as benzothiazolesulfonamide) is a compound recognized for its diverse biological activities, particularly its role as an inhibitor of carbonic anhydrase enzymes. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

This compound primarily functions as an inhibitor of carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes, including acid-base balance and fluid secretion. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

2. Pharmacological Profiles

The compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of benzothiazoles, including this compound, possess significant antitumor properties. For instance, a series of benzothiazole-sulfonamide analogues demonstrated selective toxicity against tumor-associated carbonic anhydrase IX (CA IX), which is overexpressed in various cancers .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that it displays notable activity against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : Benzothiazole derivatives have been noted for their anti-inflammatory activities. The presence of the sulfonamide group enhances their efficacy in reducing inflammation .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human gingival fibroblasts (HGFs) and its selective toxicity towards cancer cells. Results indicated a significant reduction in cell proliferation in cancerous cells compared to normal fibroblasts, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

In another study, various derivatives of benzothiazole were synthesized and tested for their antimicrobial activity. The results showed that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Candida albicans, highlighting the importance of structural modifications for optimizing biological activity .

Data Table: Biological Activities of this compound

常见问题

Q. What are the common synthetic routes for preparing ester derivatives of 5-hydroxy-2-benzothiazolesulfonamide, and what analytical methods validate their purity?

- Methodological Answer : Ester derivatives are synthesized via nucleophilic acyl substitution. A typical procedure involves reacting this compound with acid anhydrides (e.g., butyric anhydride, phenylacetic anhydride) in dimethylformamide (DMF) using triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring (2–24 hours), the mixture is acidified with HCl and extracted with ether. Purity is validated using elemental analysis (C, H, N) and NMR spectroscopy. For example, butyrate ester derivatives showed calculated/found values: C (43.99/44.13), H (4.03/3.94), N (9.33/9.32) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and esterification (e.g., shifts for benzothiazole protons at δ 7.5–8.2 ppm).

- Elemental Analysis : To verify stoichiometry (e.g., deviations ≤0.3% for C, H, N suggest impurities).

- Mass Spectrometry (MS) : For molecular ion confirmation.

Discrepancies in elemental data require repeat analysis or complementary methods like HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound esters?

- Methodological Answer : Optimization involves:

- Catalyst Screening : DMAP enhances acylation efficiency compared to weaker bases.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Stoichiometry : A 1:1.1 molar ratio of substrate to anhydride minimizes side reactions.

For example, phenylacetic anhydride reactions at 25°C for 2 hours achieved 62% yield, while cyclopentaneacetyl chloride required 11.5 hours for similar efficiency .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., variable intraocular pressure reduction in esters) are addressed by:

- Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., alkyl vs. aryl esters) and testing in standardized assays.

- Pharmacokinetic Profiling : Assessing solubility (e.g., logP of butyrate vs. benzoate esters) and metabolic stability.

- In Silico Modeling : Docking studies to predict binding affinity to carbonic anhydrase isoforms .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate derivatives in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC.

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures.

- Hydrolytic Resistance : Expose esters to esterase enzymes (e.g., porcine liver esterase) to simulate metabolic breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。